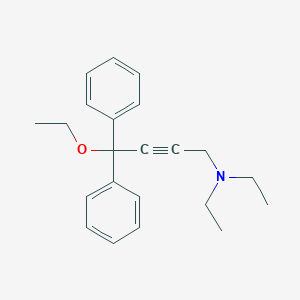
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with an iodobenzoyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde typically involves the reaction of 2-iodobenzoyl chloride with piperazine in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like cesium carbonate.
Major Products Formed
Oxidation: 4-(2-Iodobenzoyl)-1-piperazinecarboxylic acid.
Reduction: 4-(2-Iodobenzoyl)-1-piperazinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the iodobenzoyl group can enhance its binding affinity to certain targets, while the piperazine ring can provide structural flexibility.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: Similar structure but with a pyrimidine ring instead of an aldehyde group.
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Contains an indole ring and a bromine atom in addition to the iodobenzoyl group.
Uniqueness
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is unique due to the combination of the iodobenzoyl group and the piperazine ring with an aldehyde functional group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity.
Propiedades
Fórmula molecular |
C12H13IN2O2 |
|---|---|
Peso molecular |
344.15g/mol |
Nombre IUPAC |
4-(2-iodobenzoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H13IN2O2/c13-11-4-2-1-3-10(11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2 |
Clave InChI |
FGCKWIDJNQZART-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
SMILES canónico |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)








